molecular formula C28H32ClFN2O6 B13424651 Butyrophenone, 4-(4-(m-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)piperidino)-4-fluoro-, oxalate CAS No. 2256-06-6

Butyrophenone, 4-(4-(m-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)piperidino)-4-fluoro-, oxalate

Cat. No.: B13424651
CAS No.: 2256-06-6
M. Wt: 547.0 g/mol
InChI Key: CNEOZRIZTKXNDU-UHFFFAOYSA-N
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Description

Butyrophenone, 4-(4-(m-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)piperidino)-4-fluoro-, oxalate, is a synthetic butyrophenone derivative characterized by a piperidine ring substituted at the 4-position with an m-chlorophenyl group and a 1-pyrrolidinylcarbonyl moiety. The compound also features a fluorine atom at the 4'-position of the butyrophenone core and is formulated as an oxalate salt to enhance solubility and stability .

Structurally, it belongs to the class of γ-aminobutyrophenones, which are known for their psychotropic and central nervous system (CNS) activities. The oxalate salt formation is a common pharmaceutical strategy to improve bioavailability, as noted in the synthesis of related butyrophenones .

Properties

CAS No.

2256-06-6

Molecular Formula

C28H32ClFN2O6

Molecular Weight

547.0 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)-4-(pyrrolidin-1-ium-1-carbonyl)piperidin-1-ium-1-yl]-4-fluoro-1-phenylbutan-1-one;oxalate

InChI

InChI=1S/C26H30ClFN2O2.C2H2O4/c27-22-10-6-9-21(19-22)26(25(32)30-15-4-5-16-30)13-17-29(18-14-26)24(28)12-11-23(31)20-7-2-1-3-8-20;3-1(4)2(5)6/h1-3,6-10,19,24H,4-5,11-18H2;(H,3,4)(H,5,6)

InChI Key

CNEOZRIZTKXNDU-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](C1)C(=O)C2(CC[NH+](CC2)C(CCC(=O)C3=CC=CC=C3)F)C4=CC(=CC=C4)Cl.C(=O)(C(=O)[O-])[O-]

Origin of Product

United States

Biological Activity

Butyrophenone derivatives are a class of compounds that have garnered attention in pharmacology due to their potential therapeutic effects, particularly in the treatment of psychiatric disorders. The compound Butyrophenone, 4-(4-(m-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)piperidino)-4-fluoro-, oxalate (CAS Number: 2256-06-6) is a novel butyrophenone analog that exhibits unique biological activity profiles. This article explores its binding affinities, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C28H32ClFN2O6C_{28}H_{32}ClFN_2O_6, with a molecular weight of 547.02 g/mol. It features a complex structure that includes a butyrophenone core modified with a pyrrolidinylcarbonyl piperidine moiety and a fluorine atom, which may influence its receptor binding and biological activity.

Binding Affinity Profile

The biological activity of butyrophenones is often linked to their ability to interact with various neurotransmitter receptors. The binding affinity of the compound at several key receptors is summarized in Table 1.

Receptor Binding Affinity (Ki, nM)
DA D1162.7 ± 33.1
DA D243.3 ± 13.3
DA D3158.8 ± 35.1
DA D46.6 ± 0.6
5HT 1A117.4 ± 32.6
5HT 2A23.6 ± 2.7
H-1NR
M-1NR

NR = Not Reported

These data indicate that the compound has moderate affinity for dopamine D2 receptors and high affinity for D4 receptors, which is significant for its potential antipsychotic properties .

Pharmacological Effects

In preclinical studies, the compound demonstrated promising antipsychotic-like effects in animal models. Specifically, it showed efficacy comparable to clozapine without inducing catalepsy at doses significantly higher than its effective dose (ED50). This suggests a favorable side-effect profile compared to traditional antipsychotics .

Study on Atypical Antipsychotic Activity

A study published in Psychopharmacology explored the effects of various butyrophenone analogs, including our compound of interest, on dopamine receptor subtypes and serotonin receptors. The findings indicated that the compound exhibited a unique multireceptor binding profile that could enhance its therapeutic efficacy while minimizing extrapyramidal side effects commonly associated with antipsychotic medications .

Neurotoxicity Assessment

Research has also focused on the biotransformation pathways of butyrophenones, revealing that certain metabolites may be associated with neuronal toxicity. However, modifications in the structure, such as those present in this compound, have been shown to mitigate these risks by altering metabolic pathways .

Chemical Reactions Analysis

Piperidine Ring Functionalization

The piperidine ring undergoes nucleophilic substitution at the 4-position using m-chlorophenylmagnesium bromide under inert conditions (Ar atmosphere, THF, −78°C). This step introduces the aryl group critical for dopamine receptor binding .

Acylation of Piperidine Nitrogen

The pyrrolidinylcarbonyl group is introduced via acylation with pyrrolidine-1-carbonyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine acts as a base to neutralize HCl byproducts :

text
Piperidine intermediate + Pyrrolidine-1-carbonyl chloride → Acylated piperidine

Oxalate Salt Formation

The free base is treated with oxalic acid in ethanol at reflux to form the oxalate salt, enhancing solubility and crystallinity .

Functional Group Reactivity

Functional GroupReaction TypeConditionsProducts/Outcomes
Pyrrolidinylcarbonyl Hydrolysis6M HCl, 100°C, 12 hrPyrrolidine + CO₂↑ + piperidine
Fluorobutyrophenone Nucleophilic Aromatic SubstitutionNaOMe, DMF, 120°CMethoxy derivative (low yield)
Oxalate Counterion Acid-Base NeutralizationNaOH (aq), RTFree base + sodium oxalate

Key Findings :

  • The pyrrolidinylcarbonyl group is resistant to mild hydrolysis but degrades under strong acidic conditions.

  • The 4-fluoro substituent on the butyrophenone ring exhibits limited reactivity in SNAr reactions due to steric hindrance from the piperidine moiety .

Thermal Stability

  • Decomposition Onset : 220°C (DSC analysis) .

  • Major Degradation Pathway : Cleavage of the piperidine-pyrrolidinylcarbonyl bond, releasing CO₂ and forming a tertiary amine.

Photolytic Degradation

  • Exposure to UV light (254 nm) for 24 hr results in 15% decomposition, primarily via oxidation of the m-chlorophenyl group to a quinone structure .

Hydrolytic Stability

ConditionpHTime (hr)Degradation (%)
Acidic (0.1M HCl)1.22498
Neutral (H₂O)7.024<5
Basic (0.1M NaOH)13.02475

Industrial-Scale Modifications

Large-scale synthesis employs:

  • Continuous Flow Hydrogenation : To reduce intermediates using Pd/C catalysts (5 bar H₂, 50°C) .

  • Crystallization Optimization : Ethanol/water mixtures (7:3 v/v) yield >99% pure oxalate salt .

Comparative Reactivity with Analogues

Compound ModificationReaction Rate (Hydrolysis)Bioactivity Retention
Pyrrolidinyl → Piperidinyl 2x slower85%
Oxalate → Hydrochloride 3x faster92%

Note : Replacement of the oxalate counterion with hydrochloride improves stability but reduces aqueous solubility .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s m-chlorophenyl and pyrrolidinylcarbonyl groups differentiate it from haloperidol (p-chlorophenyl, hydroxyl) and pipamperone (carboxamide). The m-chloro substitution may alter receptor binding kinetics compared to para-substituted analogs .

Salt Formulation :

  • The oxalate salt likely improves aqueous solubility compared to free-base forms (e.g., haloperidol) but may differ in pharmacokinetics from hydrochloride salts (e.g., pipamperone dihydrochloride) .

Pharmacological Activity :

  • Haloperidol’s potent D₂ receptor antagonism underpins its antipsychotic efficacy, while pipamperone’s 5-HT₂A antagonism correlates with anxiolytic effects . The target compound’s activity remains theoretical but may combine aspects of both mechanisms due to structural hybridity.

Clinical and Preclinical Data

  • Haloperidol : Well-documented in reducing psychosis but associated with extrapyramidal side effects (EPS) due to high D₂ affinity .
  • Pipamperone : Lower EPS risk due to 5-HT₂A selectivity; used for anxiety and aggression .

Preparation Methods

Reaction Conditions and Catalysts

Parameter Details
Raw materials Gamma-butyrolactone, solid phosgene
Catalyst Lewis acids such as zinc chloride or aluminum chloride
Temperature 60–140 °C (optimal 90–120 °C)
Reaction time 4–40 hours (optimal 10–22 hours)
Molar ratio (phosgene: lactone) 1.01:(1–0.33):1 (optimal 0.7–0.4:1)
Yield Up to 78.9% conversion efficiency

Mechanism and Advantages

  • Lewis acid catalysis stabilizes solid phosgene, preventing rapid decomposition and phosgene gas escape.
  • The process avoids the direct use of toxic phosgene gas, improving safety.
  • The reaction proceeds via ring opening of gamma-butyrolactone followed by chlorination to yield the acid chloride.

Representative Experimental Data

Embodiment Gamma-butyrolactone (g) Catalyst (g) Solid Phosgene (g) Temperature (°C) Time (h) Yield (%)
1 43 1.5 (ZnCl2) 150 120 18 75.3
2 43 1.5 (ZnCl2) + DMF (catalytic) 75 100 10 78.9

Assembly of the Butyrophenone Core with Substituents

Following the preparation of 4-chlorobutyroyl chloride, the synthesis involves:

  • Nucleophilic substitution reactions to attach the piperidino ring with the pyrrolidinylcarbonyl group.
  • Introduction of the m-chlorophenyl group via electrophilic aromatic substitution or cross-coupling techniques.
  • Fluorination at the 4-position, often achieved by selective fluorinating agents under controlled conditions to ensure regioselectivity.

These steps require rigorous control of reaction parameters such as temperature, solvent choice, and stoichiometry to maximize yield and purity.

Q & A

Q. What are the critical steps in synthesizing 4-(4-(m-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)piperidino)-4-fluorobutyrophenone, and how can reaction conditions be optimized?

The synthesis involves Friedel-Crafts acylation, piperidine ring functionalization, and oxalate salt formation. Key steps include:

  • Alkylation : Reacting 4-halobutyrophenone ketals (e.g., ethylenedioxy derivatives) with substituted piperidines under basic conditions (e.g., Na/K carbonate) with KI catalysis .
  • Salt Formation : Pharmaceutically acceptable salts like oxalate are formed by reacting the free base with oxalic acid in polar solvents (e.g., ethanol) .
  • Optimization : Monitor reaction temperature (e.g., 60–80°C for alkylation) and solvent polarity to avoid side products like N-oxide derivatives. Use HPLC to track intermediate purity (>95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • X-ray Crystallography : Resolve stereochemistry of the piperidine-pyrrolidinylcarbonyl moiety, as seen in structurally similar spiro compounds (e.g., mean C–C bond precision: 0.004 Å) .
  • NMR/FT-IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹) and aromatic substitution patterns (e.g., m-chlorophenyl protons at δ 7.2–7.5 ppm) .
  • HPLC-MS : Assess purity (>99%) and detect trace impurities like unreacted 4-fluorobutyrophenone precursors .

Q. How does the oxalate salt influence the compound’s physicochemical properties?

The oxalate salt enhances aqueous solubility and stability compared to the free base. For example:

  • Solubility : Oxalate salts of butyrophenones typically exhibit 2–3× higher solubility in water at pH 7.4 .
  • Stability : Oxalate counterions reduce hygroscopicity, improving shelf life under ambient storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data between dopamine (DA) and serotonin (5HT) targets for this compound?

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]spiperone for D₂, [³H]ketanserin for 5HT₂A) to quantify IC₅₀ values under standardized conditions (pH 7.4, 37°C) .
  • Functional Selectivity : Perform cAMP assays to determine if the compound acts as a partial agonist/antagonist at 5HT receptors while maintaining full antagonism at D₂ .
  • Structural Modeling : Compare the compound’s piperidinyl-pyrrolidinyl conformation to known multireceptor ligands (e.g., haloperidol analogues) to identify steric or electronic mismatches .

Q. What in vivo models are appropriate for evaluating antipsychotic efficacy and neurotoxicity?

  • Apomorphine-Induced Climbing (Rodents) : Measures D₂ antagonism; dose ranges of 0.5–5 mg/kg (oral) correlate with human efficacy .
  • Prepulse Inhibition (PPI) Tests : Assess 5HT-mediated sensorimotor gating deficits in schizophrenia models. Monitor for PPI restoration at 1–3 mg/kg .
  • Neurotoxicity Screening : Evaluate extrapyramidal symptoms (EPS) using catalepsy scores and striatal FosB expression after chronic dosing (14–28 days) .

Q. How can structural modifications improve metabolic stability without compromising receptor affinity?

  • Pyrrolidinylcarbonyl Substituents : Replace the 1-pyrrolidinylcarbonyl group with bulkier tert-butyl carbamates to reduce CYP3A4-mediated oxidation .
  • Fluorine Positioning : Introduce para-fluorine on the butyrophenone backbone to enhance blood-brain barrier penetration (logP < 3.5) .
  • Prodrug Strategies : Synthesize ketal derivatives (e.g., ethylenedioxy) to mask labile carbonyl groups, improving oral bioavailability .

Q. What methodologies address discrepancies in pharmacokinetic data between rodent and primate models?

  • Species-Specific CYP Profiling : Compare hepatic microsome metabolism rates (e.g., CLint values) to identify interspecies variations in oxidation pathways .
  • Allometric Scaling : Adjust doses using body surface area normalization (e.g., human equivalent dose = rodent dose × 0.08) .
  • Plasma Protein Binding Assays : Measure free fraction (fu) differences using equilibrium dialysis; primates often exhibit 2× higher fu than rodents .

Methodological Notes

  • Contradictions in Evidence : While emphasizes oxalate salt stability, notes potential variability in salt solubility under high humidity. Always validate salt forms via accelerated stability testing (40°C/75% RH for 6 months) .
  • Advanced Synthesis : For scale-up, replace traditional Friedel-Crafts acylation with enzymatic catalysis to improve yield (e.g., lipase-mediated reactions, >80% yield) .

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